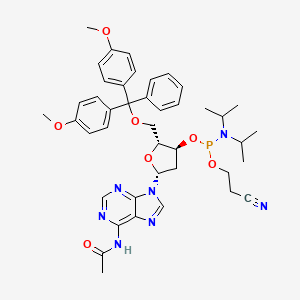

Ac-dA Phosphoramidite

Descripción

Propiedades

Fórmula molecular |

C42H50N7O7P |

|---|---|

Peso molecular |

795.9 g/mol |

Nombre IUPAC |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]acetamide |

InChI |

InChI=1S/C42H50N7O7P/c1-28(2)49(29(3)4)57(54-23-11-22-43)56-36-24-38(48-27-46-39-40(47-30(5)50)44-26-45-41(39)48)55-37(36)25-53-42(31-12-9-8-10-13-31,32-14-18-34(51-6)19-15-32)33-16-20-35(52-7)21-17-33/h8-10,12-21,26-29,36-38H,11,23-25H2,1-7H3,(H,44,45,47,50)/t36-,37+,38+,57?/m0/s1 |

Clave InChI |

DMHOKHJJIFMQTO-CLOUSOCSSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of N6-acetyl-2'-deoxyadenosine Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N6-acetyl-2'-deoxyadenosine phosphoramidite (B1245037), a critical building block in the chemical synthesis of oligonucleotides for research, diagnostics, and therapeutic applications. This document details the synthetic pathway, experimental protocols, purification methods, and analytical characterization, presenting quantitative data in structured tables and visualizing workflows for enhanced clarity.

Introduction

N6-acetyl-2'-deoxyadenosine phosphoramidite is a protected nucleoside derivative essential for the automated solid-phase synthesis of DNA. The acetyl group on the exocyclic amine (N6) of adenine (B156593) prevents unwanted side reactions during oligonucleotide chain elongation, while the 5'-dimethoxytrityl (DMT) group provides a handle for purification and monitoring of synthesis efficiency. The 3'-phosphoramidite moiety is the reactive group that enables the formation of the internucleotide phosphodiester bond. The 2-cyanoethyl protecting group on the phosphorus is base-labile and is removed during the final deprotection of the oligonucleotide.

This guide outlines the multi-step synthesis, which typically involves:

-

Protection of the 5'-hydroxyl group of 2'-deoxyadenosine (B1664071) with a dimethoxytrityl (DMT) group.

-

Acetylation of the N6-amino group of the adenine base.

-

Phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety.

-

Purification and characterization of the final product.

Synthesis Pathway

The synthesis of N6-acetyl-2'-deoxyadenosine phosphoramidite follows a well-established route involving the sequential protection and modification of the 2'-deoxyadenosine starting material.

Caption: Synthetic pathway for N6-acetyl-2'-deoxyadenosine phosphoramidite.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of N6-acetyl-2'-deoxyadenosine phosphoramidite.

Synthesis of 5'-O-DMT-2'-deoxyadenosine

Objective: To protect the 5'-hydroxyl group of 2'-deoxyadenosine with a dimethoxytrityl (DMT) group.

Procedure:

-

2'-deoxyadenosine is dried by co-evaporation with anhydrous pyridine.

-

The dried nucleoside is dissolved in anhydrous pyridine.

-

4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise to the solution at room temperature.

-

The reaction is stirred for several hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with methanol.

-

The solvent is removed under reduced pressure, and the residue is dissolved in a suitable organic solvent like dichloromethane (B109758).

-

The organic layer is washed with aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The crude product is purified by silica (B1680970) gel column chromatography.

Synthesis of 5'-O-DMT-N6-acetyl-2'-deoxyadenosine

Objective: To acetylate the N6-amino group of 5'-O-DMT-2'-deoxyadenosine.

Procedure:

-

5'-O-DMT-2'-deoxyadenosine is dissolved in a mixture of pyridine and acetic anhydride.

-

The reaction is stirred at room temperature for several hours to overnight and monitored by TLC.

-

Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of water.

-

The solvent is evaporated, and the residue is dissolved in dichloromethane.

-

The organic layer is washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.

-

The product is purified by silica gel column chromatography.

Synthesis of 5'-O-DMT-N6-acetyl-2'-deoxyadenosine 3'-CE phosphoramidite

Objective: To introduce the 2-cyanoethyl phosphoramidite moiety at the 3'-hydroxyl group.

Procedure:

-

5'-O-DMT-N6-acetyl-2'-deoxyadenosine is dried by co-evaporation with anhydrous acetonitrile (B52724) or dichloromethane.

-

The dried starting material is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

N,N-diisopropylethylamine (DIPEA) is added to the solution.

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is added dropwise at room temperature.

-

The reaction is stirred for a few hours and monitored by TLC or ³¹P NMR.

-

Upon completion, the reaction is quenched with methanol.

-

The mixture is diluted with an organic solvent and washed with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude phosphoramidite is purified by flash silica gel column chromatography.

Purification Workflow

Purification of the intermediates and the final phosphoramidite product is crucial to ensure high coupling efficiency in oligonucleotide synthesis. Silica gel column chromatography is the most common method.

Caption: General workflow for the purification of phosphoramidites.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of N6-acetyl-2'-deoxyadenosine phosphoramidite.

Table 1: Summary of Synthetic Yields

| Step | Product | Typical Yield (%) |

| 1. 5'-O-DMT Protection | 5'-O-DMT-2'-deoxyadenosine | 85-95% |

| 2. N6-Acetylation | 5'-O-DMT-N6-acetyl-2'-deoxyadenosine | 80-90% |

| 3. Phosphitylation | 5'-O-DMT-N6-acetyl-2'-deoxyadenosine 3'-CE phosphoramidite | 70-85% |

Table 2: Purification Parameters for Silica Gel Chromatography

| Compound | Eluent System (v/v) |

| 5'-O-DMT-2'-deoxyadenosine | Dichloromethane/Methanol gradient |

| 5'-O-DMT-N6-acetyl-2'-deoxyadenosine | Dichloromethane/Methanol gradient |

| N6-acetyl-2'-deoxyadenosine phosphoramidite | Hexane/Ethyl Acetate (B1210297)/Triethylamine gradient[1] |

Table 3: Analytical Characterization Data

| Analysis | Parameter | Typical Value |

| HPLC Purity | Peak Area | >98.0%[2] |

| ³¹P NMR | Chemical Shift (δ) | ~149-150 ppm (diastereomers)[2][3] |

| P(V) impurities | <1%[2] | |

| Mass Spectrometry | Molecular Weight (C₄₂H₅₀N₇O₇P) | 795.86 g/mol |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a standard method to assess the purity of the final phosphoramidite product. The analysis typically reveals two closely eluting peaks corresponding to the two diastereomers at the chiral phosphorus center[4]. The purity is determined by the percentage of the area of these two peaks relative to the total peak area in the chromatogram.

Typical HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[2].

-

Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water[2].

-

Mobile Phase B: Acetonitrile[2].

-

Gradient: A linear gradient of increasing acetonitrile concentration.

-

Detection: UV at 260 nm.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for characterizing phosphoramidites as it directly probes the phosphorus atom. The spectrum of a pure phosphoramidite shows two distinct signals for the two diastereomers in the region of 149-150 ppm[2][3]. The presence of other signals can indicate impurities, such as the corresponding H-phosphonate or oxidized P(V) species, which typically appear at different chemical shifts. P(V) impurities are often observed in the range of -25 to 99 ppm[2].

Conclusion

The synthesis and purification of N6-acetyl-2'-deoxyadenosine phosphoramidite is a well-established process that is critical for the production of high-quality synthetic DNA. Careful execution of the protection, acetylation, and phosphitylation steps, followed by rigorous purification and analytical characterization, is essential to ensure high coupling efficiencies and the fidelity of oligonucleotide synthesis. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals working in the field of nucleic acid chemistry and drug development.

References

Stability of N⁶-acetyl-2'-deoxyadenosine (Ac-dA) Phosphoramidite in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N⁶-acetyl-2'-deoxyadenosine (Ac-dA) phosphoramidite (B1245037) in solution, a critical factor for ensuring the efficiency and fidelity of oligonucleotide synthesis. The stability of phosphoramidite solutions directly impacts the quality and yield of synthetic DNA and RNA, making a thorough understanding of its degradation pathways and optimal handling conditions essential for researchers and professionals in the field.

Core Concepts: Understanding Phosphoramidite Instability

Phosphoramidites are sensitive chemical compounds susceptible to degradation, primarily through hydrolysis and oxidation. The stability of these reagents in solution, typically anhydrous acetonitrile (B52724), is paramount for successful automated oligonucleotide synthesis. The general stability of standard deoxyribonucleoside phosphoramidites in acetonitrile follows the order: T, dC > dA > dG, with dG being the most labile.[1][2] The N⁶-acetyl protecting group on deoxyadenosine (B7792050) is considered a "mild" protecting group, which can influence its stability profile in solution compared to more robust groups like benzoyl (Bz).[3]

Key Factors Influencing Stability:

-

Water Content: Trace amounts of water in the solvent are a primary driver of hydrolytic degradation. The use of anhydrous acetonitrile (<30 ppm water) is crucial. For highly sensitive applications, further drying of the phosphoramidite solution with 3Å molecular sieves is recommended.

-

Oxidation: Exposure to air can lead to the oxidation of the phosphite (B83602) triester to a phosphate (B84403) triester, rendering the phosphoramidite inactive for the coupling reaction. Storage under an inert atmosphere (Argon or Nitrogen) is mandatory.[2]

-

Temperature: Lower temperatures significantly slow down degradation rates. It is recommended to store phosphoramidite solutions at -20°C when not in use.

-

pH: Phosphoramidites are extremely sensitive to acidic conditions, which cause rapid degradation.[3] Conversely, the addition of a small amount of a non-nucleophilic base, such as triethylamine, to the solvent can help mitigate acid-catalyzed hydrolysis.[1]

-

Concentration: Higher concentrations of phosphoramidites can, in some cases, accelerate degradation.[1] Typical concentrations for synthesis range from 0.05 M to 0.1 M.

-

Protecting Groups: The nature of the exocyclic amine protecting group affects stability. Mild protecting groups, while offering advantages in deprotection steps, may result in lower stability in solution.[3]

Degradation Pathways

The principal degradation pathway for Ac-dA phosphoramidite in solution is hydrolysis, which leads to the formation of the corresponding H-phosphonate. This process is catalyzed by the presence of water and any acidic species.

Caption: Hydrolytic degradation pathway of this compound.

Quantitative Stability Data

| Phosphoramidite | Protecting Group | Purity Reduction (after 5 weeks in Acetonitrile) | Reference |

| dA | Benzoyl (Bz) | 6% | [1][2] |

| dC | Benzoyl (Bz) | 2% | [1][2] |

| dG | Isobutyryl (iBu) | 39% | [1][2] |

| T | None | 2% | [1][2] |

Experimental Protocols for Stability Assessment

Regular monitoring of phosphoramidite solution purity is crucial for maintaining high-quality oligonucleotide synthesis. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This method is used to determine the purity of the phosphoramidite and to detect and quantify non-phosphorus-containing impurities and degradation products.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the this compound at a concentration of 1 mg/mL in anhydrous acetonitrile containing 0.01% (v/v) triethylamine.

-

For analysis, dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

-

Prepare samples fresh before use and keep them in sealed vials under an inert atmosphere.

-

-

HPLC System and Conditions:

-

Column: C18, 250 x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water, pH 7.0.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Gradient: A linear gradient suitable for separating the phosphoramidite from its impurities. A typical gradient might be 50-100% B over 20 minutes.

-

Detection: UV detection at 260 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The this compound will typically elute as a pair of peaks corresponding to the two diastereomers at the chiral phosphorus center.

-

Calculate purity by the area percentage method, summing the areas of the two diastereomeric peaks and dividing by the total area of all peaks in the chromatogram.

-

Caption: Experimental workflow for HPLC stability testing.

Protocol 2: Analysis of Phosphorus-Containing Species by ³¹P NMR

³¹P NMR is a powerful tool for specifically identifying and quantifying the parent phosphoramidite and its phosphorus-containing degradation products.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the this compound sample in 0.5 mL of anhydrous acetonitrile-d₃ or chloroform-d (B32938) in an NMR tube.

-

Cap the NMR tube securely and, if possible, flush with argon before sealing.

-

-

NMR Acquisition:

-

Spectrometer: A standard NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz or higher).

-

Pulse Program: A standard proton-decoupled pulse sequence.

-

Acquisition Parameters:

-

A sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 128 or 256 scans).

-

A relaxation delay (d1) of at least 5 seconds to ensure accurate quantification.

-

-

-

Data Analysis:

-

The intact this compound (P(III) species) will show two distinct peaks for the diastereomers in the region of 148-152 ppm .

-

The primary hydrolysis product, the H-phosphonate (a P(V) species), will appear as a peak in the region of 0-10 ppm .

-

Oxidized phosphoramidite (phosphate triester) may also appear in the P(V) region, typically around -2 to 2 ppm .

-

Quantify the relative amounts of each species by integrating the respective peaks.

-

Caption: Logical relationship for ³¹P NMR analysis of degradation.

Summary and Recommendations

The stability of this compound in solution is a critical parameter for the synthesis of high-quality oligonucleotides. While it is generally more stable than dG phosphoramidites, it is susceptible to degradation, primarily through hydrolysis. To ensure optimal performance and minimize yield loss, it is imperative to:

-

Use anhydrous solvents and store solutions under a dry, inert atmosphere.

-

Store solutions at -20°C and allow them to warm to room temperature before use to prevent condensation.

-

Regularly monitor the purity of phosphoramidite solutions using RP-HPLC and ³¹P NMR, especially for lots that have been in solution on a synthesizer for extended periods.

-

Consider the use of fresh solutions for the synthesis of long oligonucleotides or sequences where high fidelity is paramount.

By adhering to these guidelines and employing the analytical methods described, researchers and drug development professionals can ensure the integrity of their this compound reagents, leading to more reliable and reproducible results in oligonucleotide synthesis.

References

Ac-dA phosphoramidite versus Bz-dA phosphoramidite for oligo synthesis

An In-depth Technical Guide to Ac-dA and Bz-dA Phosphoramidites for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acetyl-deoxyAdenosine (Ac-dA) and Benzoyl-deoxyAdenosine (Bz-dA) phosphoramidites, two critical building blocks in the chemical synthesis of oligonucleotides. The choice of protecting group for the exocyclic amine of deoxyadenosine (B7792050) has significant implications for the efficiency of synthesis, the conditions required for deprotection, and the overall purity and yield of the final oligonucleotide product. This is particularly crucial in the development of therapeutic oligonucleotides and other sensitive applications where product integrity is paramount.

Introduction to N-Protected dA Phosphoramidites

In automated solid-phase oligonucleotide synthesis, the exocyclic amino groups of adenine (B156593), guanine, and cytosine nucleobases must be protected to prevent unwanted side reactions during the phosphoramidite (B1245037) coupling steps.[1][2] The selection of these protecting groups is a critical parameter that dictates the conditions for the final deprotection step, where all protecting groups are removed to yield the native oligonucleotide.

Bz-dA Phosphoramidite , where the N6-amino group of deoxyadenosine is protected by a benzoyl (Bz) group, has traditionally been the standard choice for routine oligonucleotide synthesis.[1][3] Its stability and high coupling efficiency have made it a reliable option for many years.

Ac-dA Phosphoramidite , featuring an acetyl (Ac) protecting group, is part of a newer generation of "mild" or "fast" deprotecting phosphoramidites.[2][4] The acetyl group is more labile than the benzoyl group, allowing for gentler and more rapid deprotection conditions. This is particularly advantageous when synthesizing oligonucleotides containing sensitive modifications, such as certain dyes or labels, that would be degraded by the harsh conditions required to remove the benzoyl group.[5]

Chemical Structures

The fundamental difference between Ac-dA and Bz-dA phosphoramidites lies in the N-protecting group on the adenine base. Both molecules share the same 5'-O-DMT (4,4'-dimethoxytrityl) group for protection of the 5'-hydroxyl and a 3'-O-(N,N-diisopropylamino) phosphoramidite moiety with a β-cyanoethyl protecting group for coupling.[3][6]

Comparative Data

The choice between Ac-dA and Bz-dA phosphoramidites significantly impacts several key aspects of oligonucleotide synthesis, most notably the deprotection conditions and compatibility with sensitive modifications.

| Parameter | Bz-dA Phosphoramidite | This compound (as part of a mild-protecting group strategy) |

| Protecting Group | Benzoyl (Bz)[1][3] | Acetyl (Ac)[2][4] |

| Deprotection Conditions | Standard: Concentrated ammonium (B1175870) hydroxide (B78521), typically overnight at 55°C.[1][7][8] | Mild: Dilute ammonium hydroxide or potassium carbonate in methanol (B129727) at room temperature.[9][10] Fast: Ammonium hydroxide/methylamine (B109427) (AMA) at 65°C for a short duration (e.g., 10-15 minutes).[11][12] |

| Coupling Efficiency | Generally high, typically >98-99%.[11] | High, comparable to standard phosphoramidites (>97%).[7] |

| Compatibility | Suitable for standard DNA and RNA synthesis. May be incompatible with base-sensitive modifications.[11][12] | Recommended for oligonucleotides with sensitive labels, dyes, or other modifications that are degraded by harsh deprotection conditions.[5] |

| Depurination Risk | Higher risk of depurination under acidic detritylation steps compared to some more advanced protecting groups.[13] | Generally considered to have a lower risk of side reactions during milder deprotection. |

Experimental Protocols

Standard Oligonucleotide Synthesis Cycle

The following protocol outlines the standard steps in solid-phase oligonucleotide synthesis using an automated synthesizer. This cycle is applicable for both Ac-dA and Bz-dA phosphoramidites.

1. Detritylation (Deblocking):

-

Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Purpose: Removal of the 5'-DMT protecting group from the support-bound nucleoside to expose the 5'-hydroxyl group for the next coupling reaction.[1]

2. Coupling:

-

Reagents:

-

Phosphoramidite solution (Ac-dA or Bz-dA in anhydrous acetonitrile).

-

Activator solution (e.g., Tetrazole, 5-(Ethylthio)-1H-tetrazole (ETT), or 2,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).

-

-

Purpose: The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite (B83602) triester linkage.[1][] Coupling efficiencies are typically very high, in the range of 98-99%.[11]

3. Capping:

-

Reagents:

-

Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/lutidine.

-

Cap B: N-methylimidazole in THF.

-

-

Purpose: To acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps and thus avoiding the formation of deletion mutations (n-1 sequences).[11][]

4. Oxidation:

-

Reagent: Iodine solution (in THF/water/pyridine).

-

Purpose: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester.[]

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection Protocols

4.2.1. Bz-dA Containing Oligonucleotides (Standard Deprotection)

-

Cleavage from Solid Support and Deprotection:

-

The solid support is treated with concentrated ammonium hydroxide (28-30%) at 55°C for 8-16 hours.[15] This single step cleaves the oligonucleotide from the support and removes the benzoyl protecting groups from adenine and cytosine, and the isobutyryl group from guanine.[1]

-

Alternatively, cleavage can be performed first at room temperature, followed by heating to complete the deprotection.[7]

-

4.2.2. Ac-dA Containing Oligonucleotides (Fast/Mild Deprotection)

-

Fast Deprotection (AMA):

-

The support is treated with a 1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[12]

-

The mixture is heated at 65°C for 10-15 minutes.[11][12] This rapidly cleaves the oligonucleotide and removes the acetyl and other fast-deprotecting groups. The use of Ac-dC is often required with this method to prevent transamination of the cytosine base.[9][10]

-

-

Mild Deprotection:

Visualizations

Caption: Standard automated solid-phase oligonucleotide synthesis cycle.

References

- 1. atdbio.com [atdbio.com]

- 2. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 3. usp.org [usp.org]

- 4. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. DMT-dA(bz) Phosphoramidite | 98796-53-3 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. glenresearch.com [glenresearch.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 13. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Role and Mechanism of N6-Acetyl Protection in Deoxyadenosine Phosphoramidite for Oligonucleotide Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the solid-phase synthesis of oligonucleotides via the phosphoramidite (B1245037) method, the chemical integrity of each nucleoside building block is paramount. The exocyclic amino groups of adenine, guanine, and cytosine are nucleophilic and must be protected to prevent undesirable side reactions during the sequential coupling steps. For deoxyadenosine (B7792050) (dA), the standard protecting group has historically been the benzoyl (Bz) group. However, N-acyl protection inherently destabilizes the N-glycosidic bond, rendering the purine (B94841) base susceptible to cleavage (depurination) under the acidic conditions required for 5'-O-dimethoxytrityl (DMT) removal in each synthesis cycle. This guide provides a detailed examination of the N6-acetyl (Ac) group as a protective moiety for deoxyadenosine phosphoramidite, focusing on its mechanism, stability, and the practical advantages it offers in modern oligonucleotide synthesis.

The Challenge of Deoxyadenosine Protection: Depurination

The phosphoramidite synthesis cycle involves a critical deblocking step where the 5'-hydroxyl protecting group (DMT) is removed with a dilute acid, typically dichloroacetic acid (DCA) or trichloroacetic acid (TCA). The N-glycosidic bond of purines is inherently acid-labile. This lability is significantly exacerbated by the presence of an electron-withdrawing acyl group, such as benzoyl or acetyl, on the exocyclic N6-amino group of deoxyadenosine.

The mechanism for this increased lability is believed to involve the preferential protonation at the N7 position of the purine ring[1]. The electron-withdrawing effect of the N6-acyl group reduces the basicity of the N1 position, making N7 more susceptible to protonation. This N7-protonated species is a better leaving group, facilitating the cleavage of the glycosidic bond and leading to the loss of the entire nucleobase from the sugar-phosphate backbone. This event creates an abasic site, which can lead to chain scission during the final basic deprotection step, ultimately truncating the oligonucleotide product and reducing the yield of the desired full-length sequence.

Mechanism of N6-Acetyl Protection

The N6-acetyl group is installed on the exocyclic amine of 2'-deoxyadenosine (B1664071) to render it chemically inert to the subsequent phosphitylation and coupling reactions. Like the benzoyl group, it serves as a robust amide protecting group that is stable throughout the oxidative and acidic steps of the synthesis cycle but can be cleanly removed under basic conditions during the final deprotection phase.

Stability During Synthesis

The primary concern during synthesis is the rate of depurination under acidic detritylation conditions. While both N6-benzoyl and N6-acetyl groups increase the rate of depurination compared to unprotected deoxyadenosine, the key advantage of the acetyl group lies in its synergy with modern, rapid deprotection protocols. Standard benzoyl-protected monomers require prolonged exposure to hot, concentrated ammonium (B1175870) hydroxide (B78521) for deprotection (e.g., 8-12 hours at 55°C). In contrast, acetyl-protected monomers are significantly more labile and can be fully deprotected in minutes using reagents like AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine). This drastic reduction in deprotection time minimizes the overall process time and potential for side reactions.

Quantitative Data Comparison

The following tables summarize key quantitative data related to the synthesis and deprotection of oligonucleotides using acetyl-protected deoxyadenosine in comparison to other common protecting groups.

Table 1: Depurination Half-Life of N6-Benzoyl-Deoxyadenosine

| Protecting Group | Linkage | Acid Condition | Half-Life (t½) |

|---|---|---|---|

| N6-Benzoyl | CPG-Bound 5'-DMT-dA | 3% Dichloroacetic Acid (DCA) in Toluene | 1.3 hours |

Table 2: Typical Deprotection Protocols and Outcomes

| Deprotection Reagent | Temperature | Time | Protecting Groups | Purity Outcome (20-mer) | Notes |

|---|---|---|---|---|---|

| Conc. NH₄OH | 55°C | 8-12 hours | Standard (Bz-dA, Ac-dC, iBu-dG) | >90% | Traditional, slow method. |

| AMA (NH₄OH/Methylamine (B109427) 1:1) | 65°C | 10-15 minutes | Fast Deprotection (Ac-dA, Ac-dC, iBu-dG) | >90% | Rapid and efficient. Requires Ac-dC to prevent transamination. |

| 0.05 M K₂CO₃ in Methanol (B129727) | Room Temp. | 4-6 hours | Ultra-Mild (Pac-dA, Ac-dC, iPr-Pac-dG) | >85% | Recommended for highly sensitive modifications. |

Experimental Protocols

Synthesis of 5'-O-DMT-N6-acetyl-2'-deoxyadenosine-3'-CE Phosphoramidite

The synthesis of the N6-acetyl deoxyadenosine phosphoramidite monomer is a multi-step process involving protection of the base, protection of the 5'-hydroxyl group, and finally phosphitylation of the 3'-hydroxyl group.

Protocol:

-

N6-Acetylation:

-

Co-evaporate 2'-deoxyadenosine with anhydrous pyridine.

-

Suspend the dried nucleoside in anhydrous pyridine and cool in an ice bath.

-

Add trimethylsilyl (B98337) chloride (TMSCl) dropwise and stir for 1-2 hours to protect the hydroxyl groups.

-

Add acetic anhydride (B1165640) and allow the reaction to warm to room temperature, stirring overnight.

-

Quench the reaction with cold water, followed by the addition of concentrated ammonium hydroxide to remove the O-acetyl and TMS groups.

-

Purify the resulting N6-acetyl-2'-deoxyadenosine by silica (B1680970) gel chromatography.

-

-

5'-O-Dimethoxytritylation (DMT Protection):

-

Dry the N6-acetyl-2'-deoxyadenosine by co-evaporation with anhydrous pyridine.

-

Dissolve the dried product in anhydrous pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with methanol.

-

Extract the product using dichloromethane (B109758) and wash with saturated aqueous sodium bicarbonate.

-

Purify the 5'-O-DMT-N6-acetyl-2'-deoxyadenosine product by silica gel chromatography. Typical yields for this step are high (>90%).

-

-

3'-Phosphitylation:

-

Dry the 5'-O-DMT-N6-acetyl-2'-deoxyadenosine product under high vacuum.

-

Dissolve the dried material in anhydrous dichloromethane under an argon atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at 0°C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Quench the reaction with methanol and purify the final phosphoramidite product by silica gel chromatography, eluting with a solvent system containing a small percentage of triethylamine (B128534) to maintain basicity. Yields for this step typically range from 80% to over 95%[2].

-

Oligonucleotide Deprotection and Cleavage

The final step after solid-phase synthesis is the removal of all protecting groups and cleavage of the oligonucleotide from the solid support.

Protocol for Fast Deprotection using AMA:

-

Transfer the solid support (e.g., CPG) containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

-

Prepare the AMA solution by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.

-

Add 1.5 mL of the freshly prepared AMA solution to the solid support.

-

Seal the vial tightly to prevent the escape of ammonia (B1221849) and methylamine gas.

-

Incubate the vial at 65°C for 10-15 minutes.

-

Allow the vial to cool completely to room temperature.

-

Carefully open the vial and transfer the supernatant, which contains the deprotected oligonucleotide, to a new microcentrifuge tube.

-

Wash the support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.

-

Dry the combined solution in a vacuum concentrator.

-

Resuspend the resulting oligonucleotide pellet in a suitable buffer for quantification and purification (e.g., by HPLC or PAGE).

Deprotection Mechanism of the N6-Acetyl Group

The removal of the acetyl group is a base-catalyzed hydrolysis of the amide bond. The hydroxide ions (or methylamine in the case of AMA) act as a nucleophile, attacking the carbonyl carbon of the acetyl group.

The acetyl group is more susceptible to this nucleophilic attack than the benzoyl group due to the lower steric hindrance and the electron-donating nature of the methyl group compared to the phenyl ring, which makes the acetyl carbonyl carbon slightly more electrophilic. This higher reactivity is the basis for the significantly faster deprotection kinetics observed with acetyl-protected nucleosides, enabling the use of rapid protocols like AMA treatment.

Conclusion

The use of N6-acetyl-2'-deoxyadenosine phosphoramidite offers a significant advantage in the chemical synthesis of DNA oligonucleotides. While N-acyl protection is necessary, it carries the inherent risk of promoting acid-catalyzed depurination. The primary benefit of the acetyl group over the traditional benzoyl group is its high lability under basic conditions. This property facilitates extremely rapid and efficient final deprotection protocols, drastically reducing the overall synthesis time from hours to minutes. For researchers and professionals in drug development engaged in the synthesis of standard primers, complex modified oligonucleotides, or therapeutic antisense agents, the adoption of acetyl-protected deoxyadenosine can lead to higher throughput, improved yields of full-length products, and greater flexibility in synthesizing molecules with sensitive functional groups.

References

Solubility of Ac-dA phosphoramidite in different organic solvents

An In-depth Technical Guide to the Solubility of Ac-dA Phosphoramidite (B1245037) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N6-acetyl-2'-deoxyadenosine phosphoramidite (Ac-dA phosphoramidite), a critical building block in the chemical synthesis of DNA oligonucleotides. Understanding the solubility of this reagent in various organic solvents is paramount for ensuring efficient coupling reactions and high-quality oligonucleotide production.

Core Concepts in Phosphoramidite Solubility

The solubility of phosphoramidites, including this compound, is a critical factor in oligonucleotide synthesis. The choice of solvent directly impacts the efficiency of the coupling reaction. The ideal solvent must not only fully dissolve the phosphoramidite to the desired concentration but also be compatible with the solid support and the other reagents used in the synthesis cycle. Furthermore, the solvent must be anhydrous, as the presence of water leads to the hydrolysis of the phosphoramidite, rendering it inactive for synthesis.[1][2]

Quantitative Solubility Data

The molecular weight of this compound is approximately 795.86 g/mol .[3] Based on this, the concentration in mg/mL for a 0.1 M solution can be calculated. This concentration is routinely achieved and indicates that the solubility of this compound in anhydrous acetonitrile (B52724) is at least this value.

| Organic Solvent | Molecular Weight ( g/mol ) | Recommended Concentration (M) | Calculated Concentration (mg/mL) | Notes |

| Anhydrous Acetonitrile | 795.86 | 0.1 | ~79.6 | This is the most common solvent used for dissolving this compound for automated DNA synthesis.[1][4] The use of anhydrous (<30 ppm water) acetonitrile is crucial to prevent hydrolysis.[1] |

| Dichloromethane (B109758) (DCM) | 795.86 | Not specified | Not specified | Dichloromethane or a mixture of dichloromethane and acetonitrile may be used for phosphoramidites that have lower solubility in acetonitrile alone. |

| Tetrahydrofuran (THF) | 795.86 | Not specified | Not specified | THF is occasionally used as a solvent for phosphoramidites that are particularly difficult to dissolve in acetonitrile.[5] |

Experimental Protocol: Determination of Phosphoramidite Solubility

The following is a generalized experimental protocol for determining the solubility of a phosphoramidite, such as this compound, in an organic solvent. This procedure is based on standard laboratory practices for solubility determination.

Objective: To determine the approximate solubility of this compound in a given anhydrous organic solvent at a specific temperature (e.g., ambient temperature).

Materials:

-

This compound

-

Anhydrous organic solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

-

Small, dry glass vials with screw caps (B75204) or septa

-

Magnetic stirrer and stir bars or a vortex mixer

-

Analytical balance

-

Pipettes

-

Inert gas (e.g., argon or nitrogen)

Procedure:

-

Preparation: Ensure all glassware is scrupulously dried to remove any residual moisture. Conduct the experiment under an inert atmosphere to the extent possible to minimize exposure to air and humidity.

-

Solvent Dispensing: Dispense a precise volume (e.g., 1.0 mL) of the anhydrous organic solvent into a clean, dry vial.

-

Initial Addition of Solute: Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the vial containing the solvent.

-

Dissolution: Cap the vial and agitate the mixture using a magnetic stirrer or vortex mixer until the solid is completely dissolved. Observe the solution to ensure no solid particles remain.

-

Incremental Addition: Continue to add small, accurately weighed increments of the this compound to the solution. After each addition, agitate the mixture thoroughly to facilitate dissolution.

-

Reaching Saturation: The saturation point is reached when a small amount of the added solid no longer dissolves, even after prolonged agitation. The solution is now considered saturated.

-

Calculation: Calculate the solubility by summing the total mass of the this compound that was completely dissolved in the known volume of the solvent. The solubility is typically expressed in mg/mL, g/L, or mol/L.

Safety Precautions:

-

Phosphoramidites and organic solvents should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of phosphoramidite solubility.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C42H50N7O7P | CID 127263180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. glenresearch.com [glenresearch.com]

- 5. glenresearch.com [glenresearch.com]

The Core Principles of N6-acetyl-2'-deoxyadenosine (Ac-dA) in Solid-Phase DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the fundamental principles and practical applications of using N6-acetyl-2'-deoxyadenosine (Ac-dA) in solid-phase DNA synthesis. The acetyl protecting group offers distinct advantages, particularly in the context of rapid and mild deprotection strategies, which are critical for the synthesis of sensitive and modified oligonucleotides. This document provides a comprehensive overview of the chemistry, experimental protocols, and comparative data relevant to the use of Ac-dA.

Introduction to Protecting Groups in DNA Synthesis

Solid-phase oligonucleotide synthesis, most commonly employing phosphoramidite (B1245037) chemistry, is a cyclical process that builds a DNA strand nucleotide by nucleotide on a solid support.[1] A key aspect of this methodology is the use of protecting groups to prevent unwanted side reactions at reactive sites on the nucleobases, the phosphate (B84403) backbone, and the sugar moiety.[2][] The exocyclic amino groups of adenine, guanine, and cytosine are particularly nucleophilic and require protection during synthesis.[2]

Traditionally, the N6 amino group of deoxyadenosine (B7792050) has been protected with a benzoyl (Bz) group.[2] While effective, the removal of the Bz group requires relatively harsh conditions, typically prolonged treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures.[2][4] The acetyl (Ac) protecting group on deoxyadenosine (Ac-dA) has emerged as a valuable alternative, offering greater lability under basic conditions. This property is especially advantageous for "ultrafast" and "ultramild" deprotection protocols, which are essential for synthesizing oligonucleotides containing sensitive modifications or labels that would be degraded by harsh deprotection conditions.[5][6][7]

The Chemistry of Ac-dA in the Phosphoramidite Synthesis Cycle

The use of Ac-dA phosphoramidite follows the standard four-step cycle of solid-phase DNA synthesis: deblocking, coupling, capping, and oxidation.

dot

References

- 1. Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2’-Deoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atdbio.com [atdbio.com]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

Methodological & Application

Standard Protocol for N4-acetyl-2'-deoxycytidine (Ac-dC) Phosphoramidite in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

N4-acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite (B1245037) is a key building block in automated solid-phase oligonucleotide synthesis, particularly when mild deprotection conditions are required. The acetyl protecting group on the exocyclic amine of deoxycytidine is more labile than the traditional benzoyl (Bz) group, making Ac-dC an ideal choice for the synthesis of oligonucleotides containing sensitive modifications, such as certain dyes or modified bases, that would be degraded by harsh deprotection conditions.

The use of Ac-dC is a cornerstone of "UltraMILD" deprotection strategies, which employ reagents like potassium carbonate in methanol (B129727) or ammonium (B1175870) hydroxide (B78521)/methylamine (B109427) (AMA) to remove the protecting groups from the synthesized oligonucleotide.[1] These milder methods are significantly faster and less harsh than traditional deprotection with concentrated ammonium hydroxide at elevated temperatures. Notably, Ac-dC is essential when using AMA for deprotection to prevent the formation of undesired side products.[2]

The overall synthesis cycle using Ac-dC phosphoramidite follows the standard phosphoramidite chemistry, which is a four-step process: deblocking, coupling, capping, and oxidation.[3][4] High coupling efficiencies, typically exceeding 99%, are achievable with Ac-dC, ensuring the synthesis of high-quality, full-length oligonucleotides.[5][]

Experimental Protocols

The following protocols outline the standard procedure for solid-phase oligonucleotide synthesis using Ac-dC phosphoramidite on an automated synthesizer.

Reagent Preparation

-

Ac-dC Phosphoramidite Solution: Dissolve Ac-dC phosphoramidite in anhydrous acetonitrile (B52724) to a final concentration of 0.1 M. This solution should be prepared fresh and kept under an inert atmosphere (e.g., argon) to prevent degradation from moisture.

-

Activator Solution: A 0.25 M - 0.75 M solution of an activator, such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), in anhydrous acetonitrile is commonly used.[7][8]

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Capping Solutions:

-

Cap A: Acetic anhydride (B1165640) in tetrahydrofuran (B95107) (THF)/pyridine.[3][4]

-

-

Oxidizing Solution: 0.02 M - 0.1 M Iodine in THF/water/pyridine.[2]

Automated Oligonucleotide Synthesis Cycle

The synthesis is performed on a solid support (e.g., controlled pore glass, CPG) in a column, through which the reagents are passed in a defined sequence. The cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Step 1: Deblocking (Detritylation) The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction. The orange color of the cleaved DMT cation can be monitored to determine the coupling efficiency of the previous cycle.[3]

Step 2: Coupling The Ac-dC phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The activator protonates the phosphoramidite, making it highly reactive towards the free 5'-hydroxyl group of the support-bound oligonucleotide. This reaction forms a phosphite (B83602) triester linkage. A typical coupling time for standard phosphoramidites is around 30 seconds.[2]

Step 3: Capping To prevent the elongation of any unreacted 5'-hydroxyl groups (failure sequences), a capping step is performed. A mixture of Cap A and Cap B solutions is introduced to acetylate these unreacted groups, rendering them inert in subsequent cycles.[3][4]

Step 4: Oxidation The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester using the oxidizing solution.[2][4] This completes the addition of one nucleotide. The cycle is then repeated, starting with the deblocking step, for the next phosphoramidite in the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the bases and the phosphate (B84403) backbone) are removed.

Standard Deprotection:

-

Reagent: Concentrated ammonium hydroxide.

-

Conditions: 55°C for 8-16 hours.

Mild Deprotection (Recommended for Ac-dC):

-

AMA Deprotection:

-

Reagent: A 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA).

-

Conditions: 65°C for 10-15 minutes.[2]

-

-

UltraMILD Deprotection:

Data Presentation

The choice of deprotection method is critical and depends on the sensitivity of the oligonucleotide. The use of Ac-dC phosphoramidite allows for significantly milder and faster deprotection protocols.

| Deprotection Method | Reagent Composition | Temperature | Duration | Suitability |

| Standard | Concentrated Ammonium Hydroxide | 55°C | 8 - 16 hours | For oligonucleotides without sensitive modifications. |

| Fast (AMA) | 1:1 (v/v) Ammonium Hydroxide / Methylamine | 65°C | 10 - 15 minutes | Ideal for rapid deprotection; requires Ac-dC to prevent base modification.[2] |

| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | For highly sensitive modifications; requires UltraMILD capping reagents.[1] |

| Parameter | Typical Value | Notes |

| Stepwise Coupling Efficiency | > 99% | Monitored by trityl cation absorbance.[5][8] Crucial for the synthesis of long oligonucleotides. |

| Phosphoramidite Concentration | 0.1 M | In anhydrous acetonitrile. |

| Activator Concentration | 0.25 M - 0.75 M | Dependent on the specific activator used (e.g., ETT, DCI).[7][8] |

Visualizations

Oligonucleotide Synthesis Workflow

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using the phosphoramidite method.

Standard phosphoramidite synthesis cycle.

Logical Relationships in Deprotection Choice

This diagram shows the decision-making process for selecting an appropriate deprotection strategy when using Ac-dC.

Decision tree for deprotection strategy.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. atdbio.com [atdbio.com]

- 4. biotage.com [biotage.com]

- 5. glenresearch.com [glenresearch.com]

- 7. blog.biosearchtech.com [blog.biosearchtech.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Deprotection of Oligonucleotides Containing N6-acetyl-2'-deoxyadenosine (Ac-dA)

Introduction

During solid-phase oligonucleotide synthesis, the exocyclic amino group of 2'-deoxyadenosine (B1664071) (dA) is routinely protected to prevent unwanted side reactions. The N6-acetyl (Ac) group is a commonly used protecting group for this purpose. It offers sufficient stability during the synthesis cycles while allowing for efficient removal during the final deprotection step.[1] The choice of deprotection strategy is critical and depends on the presence of other sensitive modifications within the oligonucleotide sequence. This document provides detailed protocols for various methods to deprotect oligonucleotides containing Ac-dA, catering to different experimental needs, from rapid, standard procedures to milder conditions for sensitive molecules.

The overall deprotection process involves three key events:

-

Cleavage from the solid support: Releasing the synthesized oligonucleotide chain.

-

Phosphate (B84403) backbone deprotection: Removal of the cyanoethyl groups from the phosphate linkages.

-

Nucleobase deprotection: Removal of protecting groups from the exocyclic amines of the nucleobases, including the Ac group from dA.[1]

Deprotection Methods and Protocols

Several reagents and conditions can be employed for the deprotection of oligonucleotides containing Ac-dA. The most suitable method is determined by the overall composition of the oligonucleotide, particularly the presence of other base-labile protecting groups or modifications.[2][3]

Standard Deprotection using Concentrated Ammonium (B1175870) Hydroxide (B78521)

This is a conventional and widely used method for routine oligonucleotides without sensitive modifications.[1]

Protocol:

-

Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.

-

Add 1.5 mL of fresh, concentrated ammonium hydroxide (28-30% NH₃ in water).[1]

-

Seal the vial tightly to prevent ammonia (B1221849) leakage.

-

Incubate the vial at 55°C for 8-12 hours.[1]

-

Allow the vial to cool to room temperature.

-

Carefully open the vial in a fume hood and transfer the supernatant containing the oligonucleotide to a new microcentrifuge tube.[1]

-

Wash the solid support with 0.5 mL of 50% acetonitrile (B52724) in water and combine the wash with the supernatant.[1]

-

Dry the combined solution in a vacuum concentrator.

-

Resuspend the oligonucleotide pellet in a suitable buffer for quantification and downstream applications.[1]

UltraFAST Deprotection using AMA (Ammonium Hydroxide/Methylamine)

AMA, a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427), significantly accelerates the deprotection process.[2][4][5] This method is ideal for high-throughput synthesis but requires the use of acetyl-protected dC (Ac-dC) to prevent transamination that can occur with benzoyl-protected dC (Bz-dC).[2][4][5]

Protocol:

-

Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine in a fume hood.

-

Add 1.5 mL of the freshly prepared AMA solution to the solid support in a 2 mL screw-cap vial.[1]

-

Seal the vial tightly.

-

Incubate the vial at 65°C for 10-15 minutes.[1]

-

Allow the vial to cool to room temperature.

-

Transfer the supernatant to a new microcentrifuge tube.

-

Wash the support with 0.5 mL of 50% acetonitrile in water and combine it with the supernatant.[1]

-

Dry the solution in a vacuum concentrator.[1]

-

Resuspend the oligonucleotide in a suitable buffer.[1]

Ultra-Mild Deprotection using Potassium Carbonate in Methanol

This method is employed for oligonucleotides containing highly base-labile modifications that would be degraded by harsher conditions like ammonium hydroxide or AMA.[3][6][7] This strategy is often used in conjunction with "UltraMILD" phosphoramidites, such as Pac-dA, iPr-Pac-dG, and Ac-dC.[3][6][7]

Protocol:

-

Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.[1]

-

Add 1.5 mL of the potassium carbonate solution to the solid support in a 2 mL screw-cap vial.[1]

-

Seal the vial and incubate at room temperature for 4-6 hours.[1]

-

Transfer the supernatant to a new microcentrifuge tube.

-

Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.

-

Dry the combined solution in a vacuum concentrator.

-

Resuspend the oligonucleotide pellet in an appropriate buffer for analysis.

Summary of Deprotection Conditions

The following table summarizes the quantitative parameters for the different deprotection methods described.

| Method | Reagent | Temperature | Time | Key Considerations |

| Standard | Concentrated Ammonium Hydroxide | 55°C | 8-12 hours | Suitable for routine oligonucleotides.[1] |

| UltraFAST | AMA (Ammonium Hydroxide/Methylamine, 1:1 v/v) | 65°C | 10-15 minutes | Requires Ac-dC to prevent base modification.[1][2][4][5] |

| Ultra-Mild | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4-6 hours | For oligonucleotides with very sensitive modifications.[1][6] |

| Alternative Mild | t-Butylamine/Water (1:3 v/v) | 60°C | 6 hours | An option for sensitive oligonucleotides.[2][6] |

Diagrams

Deprotection Workflow

The following diagram illustrates the general experimental workflow for the deprotection of a synthesized oligonucleotide.

Caption: General experimental workflow for oligonucleotide deprotection.

Chemical Mechanism of Ac-dA Deprotection

This diagram shows the base-catalyzed hydrolysis mechanism for the removal of the acetyl group from N6-acetyl-2'-deoxyadenosine.

Caption: Mechanism of Ac-dA deprotection via base-catalyzed hydrolysis.

Note: The DOT language does not support complex chemical structure rendering. The diagram above uses placeholders to represent the chemical structures involved in the reaction mechanism.

References

Application Notes: Ac-dA Phosphoramidite for the Synthesis of Modified DNA Probes

Introduction

N6-acetyl-2'-deoxyadenosine (Ac-dA) phosphoramidite (B1245037) is a modified nucleoside used in the automated solid-phase synthesis of DNA oligonucleotides.[1][2][3] The primary role of the acetyl (Ac) group is to protect the exocyclic amino group of deoxyadenosine (B7792050) during the synthesis process, preventing unwanted side reactions.[2] This protection is particularly advantageous when synthesizing DNA probes containing sensitive modifications, such as fluorescent dyes, quenchers, or other labels that cannot withstand harsh deprotection conditions.[4] The use of Ac-dA, in conjunction with other "UltraMILD" phosphoramidites like Pac-dA, Ac-dC, and iPr-Pac-dG, allows for significantly gentler cleavage and deprotection methods, thereby preserving the integrity of the final modified probe.[4][5]

Key Applications

Modified DNA probes synthesized using Ac-dA phosphoramidite are critical tools for researchers, scientists, and drug development professionals. Their applications span a wide range of fields:

-

Molecular Diagnostics: Ac-dA-containing probes are used in various diagnostic assays, including polymerase chain reaction (PCR), quantitative PCR (qPCR), and fluorescence in situ hybridization (FISH), for the sensitive detection of specific DNA or RNA sequences.[6]

-

Therapeutics: The development of antisense oligonucleotides, small interfering RNAs (siRNAs), and aptamers often requires modified nucleosides to enhance stability, specificity, and cellular uptake.[6] The mild deprotection conditions afforded by Ac-dA are beneficial for these complex therapeutic molecules.

-

Research Tools: These probes are widely used in fundamental research to study gene expression, protein-DNA interactions, and cellular pathways.[7]

-

Drug Discovery: Modified probes are employed in high-throughput screening campaigns and target validation studies to identify and characterize new drug candidates.[8][9]

Advantages of Using this compound

-

Compatibility with Mild Deprotection: The acetyl protecting group is labile under mild basic conditions, such as potassium carbonate in methanol, which is crucial for preserving sensitive reporter molecules attached to the oligonucleotide.[4]

-

Enables "FAST" Deprotection: In combination with other appropriately protected phosphoramidites, Ac-dA allows for rapid deprotection protocols using reagents like a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA), reducing deprotection times to as little as 10 minutes.[5]

-

High Synthesis Efficiency: this compound demonstrates high coupling efficiency, comparable to standard phosphoramidites (>99%), ensuring high-quality synthesis of full-length oligonucleotides.[10]

Quantitative Data on Modified Probes

The incorporation of modifications can influence the physicochemical properties of DNA probes. While data specifically for Ac-dA is often embedded within studies of larger modifications, the following tables summarize typical effects of nucleobase modifications.

Table 1: Effect of Acetyl Modification on Duplex Thermal Stability (Tm)

| Modification | Change in Melting Temperature (Tm) per Modification | Reference |

| N4-acetylcytosine (Ac-dC) | +1 to +8 °C | [11] |

| N6-acetyladenosine (Ac-dA) | Data not widely published; effects are generally minor compared to backbone or sugar modifications. |

Note: The primary purpose of the N6-acetyl group on deoxyadenosine is for protection during synthesis, and it is removed during deprotection. Therefore, it does not typically influence the final properties of the oligonucleotide probe. The data for Ac-dC is provided as an example of how base acetylation can affect Tm.

Table 2: Impact of Common Modifications on Nuclease Resistance

| Modification Type | Mechanism of Action | Level of Resistance | Reference(s) |

| Phosphorothioate (PS) bonds | Substitution of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone. | Moderate to High; inhibits exonuclease and endonuclease activity. | [12][13] |

| 2'-O-Methyl (2'-OMe) | Methyl group addition at the 2' position of the ribose sugar. | High; increases resistance to single-stranded endonucleases. | [13][14] |

| Inverted dT (3'-3' linkage) | Creates a 3'-3' linkage at the terminus of the oligonucleotide. | High; effectively blocks 3' exonuclease activity. | [13] |

Note: this compound itself does not confer nuclease resistance. Resistance is achieved by incorporating other modifications, such as those listed above, during synthesis.

Protocols

Protocol 1: Automated Solid-Phase Synthesis of Ac-dA Modified DNA Probes

This protocol outlines the standard phosphoramidite cycle for incorporating an Ac-dA monomer into a growing oligonucleotide chain on an automated DNA synthesizer.

1. Reagent Preparation:

- Prepare a 0.1 M solution of this compound in anhydrous acetonitrile.[15] Ensure the solvent is dried over activated molecular sieves.

- Ensure all other standard DNA synthesis reagents (e.g., activator, capping solutions, deblocking solution, oxidizer) are fresh and correctly installed on the synthesizer.

2. Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction and consists of a repeated four-step cycle for each monomer addition.

-

Step A: Deblocking (Detritylation)

-

The 5'-dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the nucleotide attached to the solid support.

-

Reagent: Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

-

Action: The synthesizer delivers the deblocking solution to the synthesis column, exposing the 5'-hydroxyl group for the next coupling reaction.

-

-

Step B: Coupling

-

The this compound is activated and coupled to the free 5'-hydroxyl group.

-

Reagents: this compound solution and an activator (e.g., 0.25 M DCI or 0.3 M BTT).[16]

-

Action: The activator and this compound are delivered to the column. The activated phosphoramidite reacts with the 5'-OH to form a phosphite (B83602) triester linkage.[16] Coupling times for modified bases may be extended (e.g., 5-10 minutes) to ensure high efficiency.[16][17]

-

-

Step C: Capping

-

Any unreacted 5'-hydroxyl groups are permanently blocked to prevent the formation of deletion mutants (n-1 sequences).

-

Reagents: Capping Solution A (e.g., acetic anhydride) and Capping Solution B (e.g., N-methylimidazole).[18]

-

Action: The capping solutions are delivered to the column, acetylating any free 5'-OH groups.

-

-

Step D: Oxidation

-

The unstable phosphite triester linkage is converted to a stable pentavalent phosphotriester.

-

Reagent: 0.02 M Iodine in THF/pyridine/water.[16]

-

Action: The oxidizing solution is delivered to the column, forming the natural phosphate backbone.

-

3. Final Deblocking:

- After the final monomer is coupled, the synthesis can be completed with the DMT group on ("DMT-ON") for purification purposes or removed ("DMT-OFF").[16]

Protocol 2: UltraMILD Cleavage and Deprotection

This protocol is recommended for oligonucleotides containing sensitive functional groups that would be degraded by standard ammonium hydroxide treatment.

1. Materials:

- Oligonucleotide bound to solid support (e.g., CPG) in a column.

- Deprotection solution: 0.05 M Potassium Carbonate (K2CO3) in anhydrous methanol.[4]

- Syringes or automated cleavage equipment.

2. Procedure:

- Remove the synthesis column from the synthesizer.

- Pass 2 mL of the 0.05 M K2CO3/methanol solution through the column using a syringe, collecting the eluent in a sterile microcentrifuge tube or vial.

- Incubate the sealed vial at room temperature for 4-8 hours to ensure complete deprotection of the nucleobases and cleavage from the solid support.

- After incubation, carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

- Dry the oligonucleotide solution using a vacuum centrifuge.

- Resuspend the resulting pellet in an appropriate buffer (e.g., sterile water or TE buffer) for purification.

Protocol 3: Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the successful synthesis and correct mass of the modified oligonucleotide.

1. Sample Preparation:

- Take an aliquot of the purified oligonucleotide solution.

- For MALDI-MS, co-crystallize the oligonucleotide with a suitable matrix (e.g., 3-hydroxypicolinic acid) on the target plate.

- For ESI-MS, dilute the sample in a solvent compatible with electrospray ionization, often containing a mixture of water, acetonitrile, and a volatile salt like triethylammonium (B8662869) acetate.

2. Mass Analysis:

- Acquire the mass spectrum in the appropriate mass range.

- Compare the observed molecular weight with the calculated theoretical molecular weight of the desired modified oligonucleotide sequence.[11]

- A successful synthesis is confirmed when the found mass matches the calculated mass, accounting for the mass of the acetyl modification if it were to be retained (which is not the case after deprotection).[11] The absence of peaks corresponding to deletion sequences (n-1, n-2, etc.) indicates high synthesis efficiency.

References

- 1. This compound | AxisPharm [axispharm.com]

- 2. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 3. N6-Acetyl-2-deoxy-5-O-DMT-adenosine 3-CE phosphoramidite - Amerigo Scientific [amerigoscientific.com]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. shigematsu-bio.com [shigematsu-bio.com]

- 6. WO2016028187A1 - Modified oligonucleotides and methods for their synthesis - Google Patents [patents.google.com]

- 7. Cellular analysis of the action of epigenetic drugs and probes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. twistbioscience.com [twistbioscience.com]

- 11. Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases | MDPI [mdpi.com]

- 12. neb.com [neb.com]

- 13. sg.idtdna.com [sg.idtdna.com]

- 14. neb.com [neb.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 17. glenresearch.com [glenresearch.com]

- 18. youtube.com [youtube.com]

Application Notes and Protocols: Ac-dA Phosphoramidite Compatibility with Different Solid Supports

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-acetyl-2'-deoxyadenosine (Ac-dA) phosphoramidite (B1245037) is a crucial building block in the synthesis of modified oligonucleotides. The acetyl (Ac) protecting group on the exocyclic amine of deoxyadenosine (B7792050) offers distinct advantages in specific applications, including the synthesis of oligonucleotides containing base-labile modifications. The choice of solid support is a critical parameter that can significantly influence the overall efficiency of oligonucleotide synthesis, affecting coupling yields, deprotection kinetics, and the purity of the final product. This document provides a detailed overview of the compatibility of Ac-dA phosphoramidite with commonly used solid supports, namely Controlled Pore Glass (CPG) and Polystyrene (PS), and offers experimental protocols for the synthesis and deprotection of Ac-dA-containing oligonucleotides.

Overview of Solid Supports

The solid support provides the initial surface for oligonucleotide chain elongation. The physical and chemical properties of the support matrix can impact reagent diffusion, reaction kinetics, and ultimately, the quality of the synthesized oligonucleotide.

Controlled Pore Glass (CPG)

CPG is a rigid, inorganic support with a defined pore size. It has been the gold standard for oligonucleotide synthesis for many years due to its mechanical stability and compatibility with a wide range of reagents.

Polystyrene (PS)

Polystyrene is an organic polymer support that offers a more hydrophobic environment compared to CPG. This hydrophobicity can be advantageous in preventing moisture from interfering with the coupling reaction, potentially leading to higher coupling efficiencies.

Data Presentation: Comparative Analysis of Solid Supports for this compound Synthesis

While direct quantitative studies exclusively comparing this compound performance on different solid supports are not extensively available in the public domain, the following table summarizes the general characteristics and expected performance based on the known properties of the supports and standard phosphoramidite chemistry.

| Parameter | Controlled Pore Glass (CPG) | Polystyrene (PS) | Key Considerations for Ac-dA |

| Material | Rigid, porous silica (B1680970) glass | Macroporous, cross-linked organic polymer | The more hydrophobic nature of PS may enhance coupling efficiency. |

| Coupling Efficiency | Generally high (typically >98%) | Often reported to be slightly higher than CPG, especially under stringent conditions or with challenging sequences.[1] | Higher efficiency on PS may be beneficial for longer oligonucleotides containing Ac-dA. |

| Deprotection | Standard deprotection protocols are well-established. | Standard deprotection protocols are effective. The more non-polar nature might slightly alter swelling characteristics in deprotection solutions. | Deprotection of the acetyl group is generally rapid and compatible with both supports using standard aminolytic reagents. |

| Potential Side Reactions | The silica surface has residual silanol (B1196071) groups that, if not properly capped, can lead to undesired side reactions. | The organic nature of the support minimizes the potential for side reactions associated with inorganic surfaces.[1] | The acetyl group of Ac-dA is generally stable during the synthesis cycle on both supports. |

| Mechanical Stability | High; resistant to swelling and fracturing. | Good; modern PS supports are highly cross-linked and mechanically stable. | Both supports are suitable for use in automated synthesizers. |

| Loading Capacity | Typically in the range of 20-50 µmol/g. | Can achieve higher loading capacities, which is advantageous for large-scale synthesis.[2] | Higher loading on PS can be beneficial for producing larger quantities of Ac-dA modified oligonucleotides. |

Experimental Protocols

The following protocols provide a general framework for the synthesis of oligonucleotides containing Ac-dA on CPG and PS supports. It is recommended to optimize these protocols based on the specific sequence, scale, and synthesizer used.

Oligonucleotide Synthesis Cycle

The standard phosphoramidite synthesis cycle is used for incorporating Ac-dA.

Caption: Standard phosphoramidite synthesis cycle for incorporating Ac-dA.

Protocol Details:

-

Deblocking: Treat the solid support with a solution of trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

-

Coupling: Deliver the this compound, pre-activated with an activator such as 5-ethylthio-1H-tetrazole (ETT), to the column. The coupling time for standard phosphoramidites is typically 30-60 seconds.

-

Capping: Introduce a capping solution (e.g., a mixture of acetic anhydride and N-methylimidazole) to block any unreacted 5'-hydroxyl groups, preventing the formation of deletion mutations.

-

Oxidation: Treat the support with an oxidizing agent, typically an iodine solution, to convert the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

Cleavage and Deprotection

The final step involves cleaving the oligonucleotide from the solid support and removing all protecting groups from the nucleobases and the phosphate backbone. The acetyl group on adenosine (B11128) is labile and is readily removed with standard deprotection reagents.

Standard Deprotection Protocol (Ammonium Hydroxide):

-

Transfer the solid support to a screw-cap vial.

-

Add concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).

-

Incubate at 55°C for 8-12 hours.

-

Cool the vial, transfer the supernatant containing the oligonucleotide to a new tube, and evaporate the solvent.

Rapid Deprotection Protocol (AMA):

AMA is a 1:1 (v/v) mixture of aqueous ammonium hydroxide and 40% aqueous methylamine. This reagent significantly reduces deprotection time.[3]

-

Transfer the solid support to a screw-cap vial.

-

Add the AMA solution.

-

Incubate at 65°C for 10-15 minutes.

-

Cool the vial, transfer the supernatant, and evaporate the solvent.

Mild Deprotection Protocol (Potassium Carbonate in Methanol):

This protocol is recommended when the oligonucleotide contains other base-labile modifications.

-

Prepare a 0.05 M solution of potassium carbonate in anhydrous methanol.

-

Add the solution to the solid support in a vial.

-

Incubate at room temperature for 4-6 hours.

-

Transfer the supernatant and process accordingly.

Caption: Decision tree for selecting the appropriate deprotection protocol.

Compatibility and Performance Summary

| Solid Support | Compatibility with Ac-dA | Expected Performance | Recommendations |

| CPG | Fully compatible. | Reliable and consistent results for routine synthesis. | A robust choice for standard applications and shorter oligonucleotides containing Ac-dA. |

| Polystyrene | Fully compatible. | May offer higher coupling efficiency and purity, particularly for longer or more complex sequences.[1] | Recommended for demanding syntheses, large-scale production, and when maximizing yield and purity is critical. |

Conclusion

Both Controlled Pore Glass and Polystyrene are suitable solid supports for the synthesis of oligonucleotides containing this compound. The choice between them depends on the specific requirements of the synthesis. For routine applications, CPG provides reliable performance. For more demanding syntheses, such as long oligonucleotides or large-scale production, polystyrene may offer advantages in terms of coupling efficiency and final product purity. The deprotection of the acetyl group from adenosine is straightforward and can be achieved using standard protocols, with milder conditions available for sequences containing other sensitive modifications. Careful consideration of the solid support, in conjunction with optimized synthesis and deprotection protocols, will ensure the successful production of high-quality Ac-dA-modified oligonucleotides.

References

Applications of N-acetyl-2'-deoxyadenosine (Ac-dA) in the Synthesis of siRNA and Antisense Oligonucleotides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of modified nucleosides is a cornerstone of modern oligonucleotide therapeutic development. These modifications are critical for enhancing the stability, efficacy, and safety of siRNA and antisense oligonucleotides (ASOs). N6-acetyl-2'-deoxyadenosine (Ac-dA) is a modified purine (B94841) nucleoside that offers potential advantages in fine-tuning the properties of synthetic oligonucleotides. The acetyl group at the N6 position of adenine (B156593) can influence base pairing interactions, confer resistance to enzymatic degradation, and modulate the overall structural and biological characteristics of the oligonucleotide. This document provides detailed application notes and protocols for the utilization of Ac-dA in the synthesis of siRNA and ASOs.

Application Notes

The introduction of Ac-dA into siRNA and antisense sequences can be leveraged to achieve several desirable therapeutic properties:

-

Enhanced Nuclease Resistance: The N6-acetyl group can sterically hinder the approach of endo- and exonucleases, thereby increasing the metabolic stability of the oligonucleotide in biological fluids. This prolonged half-life can lead to a more sustained therapeutic effect.

-

Modulation of Thermal Stability: Acetylation of deoxyadenosine (B7792050) can impact the hydrogen bonding interactions with complementary bases. This can be used to adjust the melting temperature (Tm) of the oligonucleotide duplex, which is a critical parameter for both siRNA-target recognition and ASO hybridization.

-

Reduced Immunostimulatory Effects: Unmodified siRNAs can trigger innate immune responses. Chemical modifications, such as acetylation, can alter the recognition of the oligonucleotide by immune receptors, potentially reducing off-target inflammatory effects.

-